molecular formula C12H26O B6328455 1-(2-Ethylbutoxy)hexane CAS No. 2415751-81-2

1-(2-Ethylbutoxy)hexane

Cat. No.: B6328455
CAS No.: 2415751-81-2
M. Wt: 186.33 g/mol
InChI Key: KTDCFQZZZCBAPZ-UHFFFAOYSA-N
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Description

1-(2-Ethylbutoxy)hexane is a colorless liquid with the molecular formula C12H26O. It is primarily used as a solvent in various applications due to its low toxicity and high solvency power. This compound is known for its versatility and effectiveness in dissolving a wide range of substances, making it valuable in both industrial and laboratory settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Ethylbutoxy)hexane can be synthesized through various methods, each with different efficiency, yield, and environmental and safety considerations. One common method involves the reaction of 2-ethylbutanol with hexyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production may also incorporate advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethylbutoxy)hexane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethylbutoxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed in substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Various substituted ethers or other functionalized compounds.

Scientific Research Applications

1-(2-Ethylbutoxy)hexane is used in a variety of scientific research applications, including:

    Chemistry: As a solvent in organic synthesis and chromatography.

    Biology: In the extraction and purification of biological molecules.

    Medicine: As a solvent in pharmaceutical formulations.

    Industry: In the production of coatings, adhesives, and other materials.

Mechanism of Action

The mechanism by which 1-(2-Ethylbutoxy)hexane exerts its effects is primarily related to its solvency power. It interacts with various molecular targets by dissolving them, facilitating chemical reactions, or enhancing the solubility of other compounds. The pathways involved include the disruption of intermolecular forces and the stabilization of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Butoxy)hexane
  • 1-(2-Ethoxy)hexane
  • 1-(2-Methoxy)hexane

Uniqueness

1-(2-Ethylbutoxy)hexane is unique due to its specific balance of low toxicity and high solvency power. Compared to similar compounds, it offers a favorable combination of properties that make it suitable for a wide range of applications. Its ethylbutoxy group provides a distinct steric and electronic environment, influencing its reactivity and interactions with other molecules.

Properties

IUPAC Name

1-(2-ethylbutoxy)hexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O/c1-4-7-8-9-10-13-11-12(5-2)6-3/h12H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDCFQZZZCBAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOCC(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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